molecular formula C15H24ClNO2 B1663611 Alprenolol hydrochloride CAS No. 13707-88-5

Alprenolol hydrochloride

Cat. No.: B1663611
CAS No.: 13707-88-5
M. Wt: 285.81 g/mol
InChI Key: RRCPAXJDDNWJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Alprenolol hydrochloride primarily targets beta-1 adrenergic receptors . These receptors are mainly located in the heart and are responsible for mediating the effects of epinephrine and norepinephrine, which are hormones that increase heart rate and blood pressure . Alprenolol also has a minor effect on beta-2 receptors in the juxtaglomerular apparatus, which is involved in the regulation of blood pressure .

Mode of Action

This compound acts as a non-selective beta-blocker . It binds to beta-1 adrenergic receptors, inhibiting the effects of epinephrine and norepinephrine, resulting in a decrease in heart rate and blood pressure . By binding to beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, a hormone that regulates blood pressure .

Biochemical Pathways

The binding of alprenolol to beta-1 adrenergic receptors inhibits the adrenergic signaling pathway in cardiomyocytes . This results in a decrease in heart rate and blood pressure . By inhibiting the production of renin through its action on beta-2 receptors, alprenolol also affects the renin-angiotensin-aldosterone system, leading to decreased vasoconstriction and water retention .

Pharmacokinetics

Alprenolol is nonpolar and hydrophobic, with low to moderate lipid solubility . This influences its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.

Result of Action

The action of alprenolol results in several molecular and cellular effects. It impairs AV node conduction and decreases the sinus rate . Alprenolol may also increase plasma triglycerides and decrease HDL-cholesterol levels . In addition, it has been found to reduce the accumulation of abnormal prion protein (PrP Sc) in prion-infected cells and mice, suggesting potential anti-prion activity .

Biochemical Analysis

Biochemical Properties

Alprenolol hydrochloride functions by inhibiting the action of catecholamines, such as epinephrine and norepinephrine, on beta-adrenergic receptors . This inhibition leads to a decrease in heart rate and blood pressure. The compound interacts with various enzymes and proteins, including beta-1 and beta-2 adrenergic receptors, which are G protein-coupled receptors involved in the regulation of cardiac and smooth muscle activity . Additionally, this compound has been shown to interact with serotonin receptors, specifically 5-HT1A and 5-HT1B, which may contribute to its therapeutic effects .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cardiac and smooth muscle cells. By blocking beta-adrenergic receptors, it reduces the influx of calcium ions into cells, leading to decreased contractility and relaxation of smooth muscle . This results in lowered blood pressure and reduced cardiac workload. Furthermore, this compound can influence cell signaling pathways, such as the cyclic AMP (cAMP) pathway, by inhibiting the production of cAMP, which is a secondary messenger involved in numerous cellular processes .

Molecular Mechanism

The primary mechanism of action of this compound involves the non-selective blockade of beta-adrenergic receptors . By binding to these receptors, this compound prevents the activation of adenylate cyclase, an enzyme responsible for converting ATP to cAMP . This inhibition leads to a decrease in cAMP levels, resulting in reduced activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins . This cascade ultimately leads to decreased heart rate, reduced myocardial contractility, and vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life of approximately 2-3 hours . Its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that chronic administration of this compound can lead to adaptive changes in beta-adrenergic receptor density and sensitivity . Additionally, degradation of the compound over time can influence its efficacy and potency .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces blood pressure and heart rate without significant adverse effects . At higher doses, this compound can cause toxic effects, such as bradycardia, hypotension, and bronchospasm . The LD50 (lethal dose for 50% of the population) for this compound in rats is approximately 597 mg/kg .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The compound undergoes oxidative deamination and subsequent conjugation to form inactive metabolites, which are excreted in the urine . The metabolism of this compound can be influenced by genetic polymorphisms in CYP2D6, leading to variations in drug clearance and efficacy among individuals .

Transport and Distribution

This compound is well-absorbed after oral administration and is widely distributed throughout the body . It has a volume of distribution of approximately 3.2 L/kg and is highly protein-bound (80-90%) . The compound can cross the blood-brain barrier and is also distributed to various tissues, including the heart, liver, and kidneys . Transporters such as P-glycoprotein may play a role in the distribution and excretion of this compound .

Subcellular Localization

Within cells, this compound is primarily localized to the plasma membrane, where it interacts with beta-adrenergic receptors . The compound does not undergo significant intracellular accumulation and is rapidly cleared from the cytoplasm . Post-translational modifications, such as phosphorylation, do not significantly affect the subcellular localization or activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alprenolol hydrochloride involves the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield alprenolol. The final step involves the conversion of alprenolol to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alprenolol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites of alprenolol, as well as substituted derivatives depending on the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alprenolol hydrochloride is unique due to its non-selective nature, allowing it to block both beta-1 and beta-2 receptors. This broad spectrum of activity makes it effective in treating a variety of cardiovascular conditions. Additionally, its potential use in treating prion diseases sets it apart from other beta-blockers .

Properties

IUPAC Name

1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCPAXJDDNWJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20929704
Record name 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13707-88-5, 13655-52-2
Record name Alprenolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13707-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alprenolol hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013707885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alprenolol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759561
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20929704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alprenolol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPRENOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2502C2OIRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alprenolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Alprenolol hydrochloride
Reactant of Route 3
Reactant of Route 3
Alprenolol hydrochloride
Reactant of Route 4
Reactant of Route 4
Alprenolol hydrochloride
Reactant of Route 5
Reactant of Route 5
Alprenolol hydrochloride
Reactant of Route 6
Reactant of Route 6
Alprenolol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.